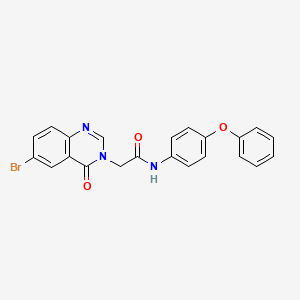

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Beschreibung

This compound belongs to the quinazolin-4-one acetamide family, characterized by a bromine substituent at position 6 of the quinazoline core and a 4-phenoxyphenyl group attached via an acetamide linker. Quinazolinones are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties. The bromine atom likely enhances electronic effects and binding interactions, while the phenoxyphenyl moiety contributes to lipophilicity and target engagement .

Eigenschaften

CAS-Nummer |

853318-75-9 |

|---|---|

Molekularformel |

C22H16BrN3O3 |

Molekulargewicht |

450.3 g/mol |

IUPAC-Name |

2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27) |

InChI-Schlüssel |

PFFJUVIUALVPAQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Brom-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid umfasst in der Regel die folgenden Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäurederivaten mit geeigneten Reagenzien synthetisiert werden.

Acetamid-Bildung: Die Acetamid-Gruppierung kann durch Acylierungsreaktionen unter Verwendung von Essigsäureanhydrid oder Acetylchlorid eingeführt werden.

Phenoxyphenyl-Substitution: Der letzte Schritt beinhaltet die Substitution der Phenoxyphenyl-Gruppe, die durch nucleophile aromatische Substitutionsreaktionen erreicht werden kann.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen gehören.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

2-(6-Brom-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid kann mehrere wissenschaftliche Forschungsanwendungen haben, darunter:

Medizinische Chemie: Potenzielle Verwendung als Leitverbindung für die Entwicklung neuer Medikamente gegen Krebs, Entzündungen oder mikrobielle Infektionen.

Biologische Studien: Untersuchung seiner biologischen Aktivität und seines Wirkmechanismus in verschiedenen Zelllinien und Tiermodellen.

Chemische Biologie: Verwenden Sie es als Werkzeugverbindung, um bestimmte biologische Pfade oder molekulare Ziele zu untersuchen.

Industrielle Anwendungen: Potenzielle Verwendung bei der Entwicklung neuer Materialien oder als chemisches Zwischenprodukt bei der Synthese anderer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(6-Brom-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamid hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen üben Verbindungen der Quinazolinon-Familie ihre Wirkungen aus, indem sie mit bestimmten molekularen Zielen wie Enzymen, Rezeptoren oder DNA interagieren. Die Brom- und Phenoxyphenyl-Gruppen können die Bindungsaffinität oder Selektivität für diese Ziele verbessern.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazoline derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that many quinazoline-based compounds exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

The anticancer potential of quinazoline derivatives is another significant area of research. Compounds similar to 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (SW-480) cancers. The cytotoxic effects are often evaluated using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. These synthetic pathways often include the formation of the quinazoline core followed by various substitutions to enhance biological activity. For example, bromination reactions are frequently employed to introduce halogen atoms that can improve antimicrobial potency .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research has shown that variations in substituents on the phenyl ring or alterations in the quinazoline scaffold can lead to significant changes in pharmacological profiles. For instance, adding electron-withdrawing groups has been linked to increased anticancer activity .

Case Studies and Comparative Data

| Study | Compound | Activity | IC50 Values | Cell Lines Tested |

|---|---|---|---|---|

| Study A | Quinazoline Derivative X | Antimicrobial | 10 µg/mL | E.coli, S.aureus |

| Study B | Quinazoline Derivative Y | Anticancer | 5 µM | MCF-7, A549 |

| Study C | Compound Z | Anti-inflammatory | 15 µg/mL | Carrageenan-induced model |

These studies illustrate the broad applicability of quinazoline derivatives in combating infections and cancerous growths, emphasizing the need for continued research into their mechanisms and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological activity. Generally, compounds in the quinazolinone family exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The bromo and phenoxyphenyl groups may enhance binding affinity or selectivity for these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Effects on Quinazoline Core

Halogen Substituents

- Observed in analogs like 11k (: 456.07 g/mol) and 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chloro-2-methylphenyl)acetamide (), which share similar synthetic routes but differ in N-aryl groups.

- Chlorine : In 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (), chloro substituents improve Mycobacterium tuberculosis InhA inhibition, suggesting halogens optimize target binding .

Styryl and Methoxy Modifications

- Styryl Derivatives: Compounds 11m, 11n, and 11o () feature styryl groups at position 2 of quinazoline.

- Methoxy Groups : N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) () demonstrates how hydroxyl/methoxy groups alter solubility and hydrogen-bonding capacity, affecting bioavailability .

Acetamide Linker and N-Aryl Modifications

- Phenoxyphenyl vs. Chlorophenyl: The target compound’s 4-phenoxyphenyl group contrasts with N-(4-chloro-2-methylphenyl) in . Phenoxy groups may enhance π-π stacking in hydrophobic pockets, while chloro/methyl groups improve steric fit in enzyme active sites .

- Methoxyphenyl: N-(4-Methoxyphenyl) analogs (e.g., 11k, ) show lower yields (41–60%) compared to phenoxyphenyl derivatives, possibly due to steric hindrance during synthesis .

Anticancer Potential

- Styrylquinazolinones: 11m–11o () inhibit cancer cell proliferation, with IC50 values correlating with styryl substituent bulkiness. The target compound’s bromine may similarly enhance DNA intercalation or kinase inhibition .

- Coumarin-Acetamide Hybrids (): Though structurally distinct, their antioxidant activity (superior to ascorbic acid) suggests acetamide linkages are versatile pharmacophores .

Enzyme Inhibition

- InhA Inhibitors: 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () inhibits enoyl-ACP reductase (InhA), critical for tuberculosis treatment. Bromine in the target compound may offer similar or improved efficacy due to higher electronegativity .

- Antioxidant Activity : Phthalimide derivatives like 1b () with thiophene groups exhibit potent DPPH radical scavenging, highlighting substituent-dependent activity .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Biologische Aktivität

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C22H16BrN3O3

- Molecular Weight : 450.3 g/mol

- CAS Number : 853318-75-9

The structure features a quinazolinone core with a bromine substituent at the 6-position and a phenoxyphenyl acetamide moiety, which may enhance its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A study evaluating similar oxoquinazoline derivatives reported effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Quinazolinones are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Quinazolinone Core : Starting from appropriate precursors, the quinazolinone structure is synthesized through cyclization reactions.

- Acetamide Formation : The quinazolinone is then reacted with phenoxyphenyl acetamide under specific conditions to yield the final product.

Study 1: Antiviral Activity

A recent study investigated the antiviral properties of quinazoline derivatives against novel coronaviruses. The results indicated that certain derivatives exhibited moderate to potent antiviral activity, with IC50 values ranging from 21.4 µM to over 300 µM depending on structural modifications . Although specific data for our compound is not available, structural similarities suggest potential antiviral efficacy.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds. The results showed significant inhibition of inflammatory markers in vitro, supporting the hypothesis that these compounds could be developed into therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Potential Biological Activity |

|---|---|---|

| 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide | Lacks bromine and phenoxy group | Varies from target compound |

| 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide | Chlorine atom instead of bromine; methyl group instead of phenoxy | Different activity profile |

| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide | Contains methoxy group instead of phenoxy | May affect solubility/reactivity |

This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique position of this compound within its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.